Cas no 52179-71-2 (1H-Pyrrole-3-carboxaldehyde, 2-phenyl-)

1H-Pyrrole-3-carboxaldehyde, 2-phenyl-, is a versatile heterocyclic aldehyde with a phenyl substituent at the 2-position of the pyrrole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization, while the phenyl substitution enhances structural diversity for tailored applications. The pyrrole core contributes to its utility in coordination chemistry and as a building block for complex heterocycles. High purity and consistent quality ensure reliable performance in research and industrial processes. Suitable for use under controlled conditions, it is commonly employed in cross-coupling reactions, condensation reactions, and as a precursor for bioactive molecules.
1H-Pyrrole-3-carboxaldehyde, 2-phenyl- structure
52179-71-2 structure
Product Name:1H-Pyrrole-3-carboxaldehyde, 2-phenyl-
CAS No:52179-71-2
MF:C11H9NO
MW:171.195262670517
CID:360350
PubChem ID:598780
Update Time:2025-08-05

1H-Pyrrole-3-carboxaldehyde, 2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxaldehyde, 2-phenyl-
    • 2-phenyl-1H-pyrrole-3-carbaldehyde
    • AKOS006373686
    • DTXSID60344679
    • AXOISOXQFSFKBI-UHFFFAOYSA-
    • SCHEMBL7423407
    • 2-Phenyl-3-formyl-pyrrole
    • 2-phenyl-1H-pyrrol-3-carbaldehyd
    • InChI=1/C11H9NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h1-8,12H
    • AXOISOXQFSFKBI-UHFFFAOYSA-N
    • 2-Phenyl-1H-pyrrole-3-carbaldehyde #
    • 52179-71-2
    • CS-0069303
    • Inchi: 1S/C11H9NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h1-8,12H
    • InChI Key: AXOISOXQFSFKBI-UHFFFAOYSA-N
    • SMILES: O=CC1C=CNC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 171.06847
  • Monoisotopic Mass: 171.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86

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Additional information on 1H-Pyrrole-3-carboxaldehyde, 2-phenyl-

1H-Pyrrole-3-carboxaldehyde, 2-phenyl- (CAS No. 52179-71-2): A Comprehensive Overview

1H-Pyrrole-3-carboxaldehyde, 2-phenyl-, also known by its CAS registry number 52179-71-2, is a heterocyclic organic compound with a pyrrole ring substituted by a phenyl group and an aldehyde functional group. This compound belongs to the class of pyrrole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various fields of chemistry and materials science. The structure of 1H-pyrrole-3-carboxaldehyde, 2-phenyl consists of a five-membered aromatic ring with one nitrogen atom, a phenyl substituent at the 2-position, and an aldehyde group at the 3-position. These structural features make it a versatile molecule with interesting reactivity and potential for further functionalization.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1H-pyrrole-3-carboxaldehyde, 2-phenyl through various methodologies. One notable approach involves the oxidation of the corresponding pyrrole derivative using oxidizing agents such as potassium permanganate or other suitable reagents under controlled conditions. Another method employs the coupling reaction between pyrrole precursors and aryl halides in the presence of palladium catalysts, followed by subsequent oxidation steps to introduce the aldehyde functionality. These synthetic routes highlight the importance of precise control over reaction conditions to achieve high yields and purity of the target compound.

The physical and chemical properties of 1H-pyrrole-3-carboxaldehyde, 2-phenyl have been characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies reveal that the compound exhibits strong absorption bands in the ultraviolet-visible (UV-vis) spectrum due to its conjugated π-system, making it potentially useful in optoelectronic applications. Additionally, its thermal stability has been evaluated through thermogravimetric analysis (TGA), showing a decomposition temperature suitable for most laboratory-scale reactions.

One of the most promising applications of 1H-pyrrole-3-carboxaldehyde, 2-phenyl lies in its use as a precursor for more complex molecules in drug discovery and materials science. For instance, researchers have explored its role in constructing bioactive compounds with potential anticancer or antimicrobial properties. The aldehyde group serves as a reactive site for further functionalization, enabling the introduction of various substituents that can modulate biological activity. Furthermore, its aromaticity and conjugation make it an attractive candidate for designing π-conjugated polymers or organic semiconductors.

Recent studies have also focused on the catalytic properties of 1H-pyrrole-3-carboxaldehyde, 2-phenyl in asymmetric synthesis. By incorporating this compound into chiral catalyst systems, chemists have achieved enantioselective outcomes in key organic transformations such as aldol reactions and Michael additions. These findings underscore its potential as a versatile building block in asymmetric catalysis.

In terms of environmental impact and safety considerations, 1H-pyrrole-3-carboxaldehyde, 2-phenyl has been evaluated for its biodegradability and ecotoxicological effects. Experimental data indicate that it undergoes moderate biodegradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when handled responsibly. However, further studies are required to fully understand its long-term environmental fate and toxicity profile.

Looking ahead, ongoing research is exploring novel synthetic pathways to enhance the scalability and sustainability of 1H-pyrrole-3-carboxaldehyde, 2-phenyl production. Green chemistry approaches such as enzymatic oxidation or microwave-assisted synthesis are being investigated to reduce energy consumption and minimize waste generation during its manufacture.

In conclusion,1H-Pyrrole-3-carboxaldehyde, 2 Phenyl (CAS No.5217971) is a valuable compound with diverse applications across multiple disciplines. Its unique structure provides opportunities for further exploration in drug development materials science catalysis and environmental chemistry With continuous advancements in synthetic methods characterization techniques and application studies this compound is poised to play an increasingly important role in both academic research industrial innovation.

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